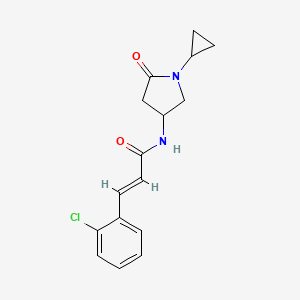

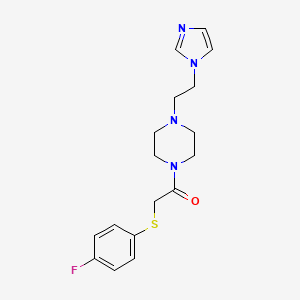

![molecular formula C22H25N5O3 B2501911 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919023-69-1](/img/structure/B2501911.png)

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the class of imidazo[2,1-f]purinones. These compounds are known for their biological activity, particularly as adenosine receptor antagonists, which makes them of interest in medicinal chemistry for their potential therapeutic applications .

Synthesis Analysis

The synthesis of imidazo[2,1-f]purinones typically involves the construction of the imidazole ring followed by its fusion with a purine core. Paper describes a novel route to imidazoles, which are key intermediates for the synthesis of purines. This method could potentially be applied to the synthesis of the compound , by introducing the appropriate substituents at the correct stages of the synthesis. The synthesis of related structures has been explored in paper , where different substitutions at the 1-, 3-, and 8-positions of the imidazo[2,1-f]purine core were evaluated to improve potency and hydrophilicity.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by a fused imidazole and purine ring system. The substituents on the core can significantly influence the molecule's conformation and, consequently, its biological activity. Docking and 3D-QSAR studies mentioned in paper suggest that the spatial arrangement of these substituents is critical for binding to the A(3) adenosine receptor. The coplanarity of the purine and appended rings, as discussed in paper , is also an important factor in the molecular interaction with biological targets.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-f]purinones is influenced by the electronic properties of the substituents and the overall molecular conformation. The compound may undergo typical reactions associated with purines, such as alkylation and glycosylation, as outlined in paper . These reactions are crucial for further functionalization and for probing the biological activity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purinones, such as solubility, stability, and hydrophilicity, are determined by the nature and position of the substituents on the core structure. Paper indicates that modifications at specific positions on the imidazo[2,1-f]purine core can improve hydrophilicity, which is an important property for the development of potential drug candidates. The steric and electronic effects of the substituents also influence the molecule's binding affinity and selectivity towards biological targets .

科学的研究の応用

Synthesis and Biological Evaluation of Derivatives as Potential Antidepressants Another research by Zagórska et al. (2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These were evaluated for serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound, in particular, showed promising antidepressant and anxiolytic effects.

Structure-Activity Relationships and Molecular Studies The study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. Several compounds exhibited potential as antidepressants and anxiolytics.

Receptor Affinity and Phosphodiesterase Activity

Receptor Affinity and Phosphodiesterases Activity Research by Zagórska et al. (2016) on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines evaluated their activity against serotonin and dopamine receptors and phosphodiesterases. This study contributed to understanding the structural features responsible for receptor and enzyme activity.

Antagonistic Activity on Adenosine Receptors

New Derivatives as Human A3 Adenosine Receptor Antagonists The study by Baraldi et al. (2005) synthesized new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptors antagonists. This highlighted their potential for therapeutic applications.

Antidepressant-like Activity and Safety Profile

Antidepressant-like Activity and Safety Profile Evaluation In the study by Partyka et al. (2020), two imidazopurine-2,4-dione derivatives were evaluated for their antidepressant-like activity and safety profile. The study demonstrated varied functional, pharmacological, and pharmacokinetic properties, along with side effect profiles, contributing to the understanding of their mechanisms and differences in action.

特性

IUPAC Name |

6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-11-8-9-17(12(2)10-11)25-13(3)14(4)26-18-19(23-21(25)26)24(7)22(30)27(20(18)29)15(5)16(6)28/h8-10,15H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIDHNVYRKUCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

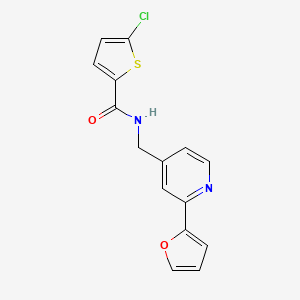

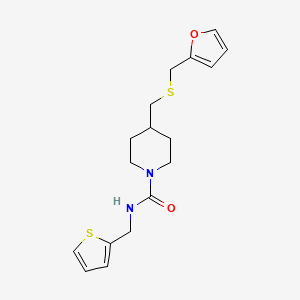

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

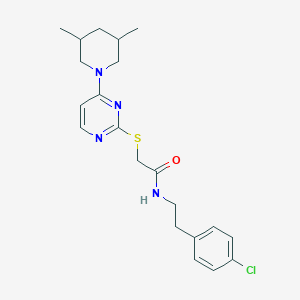

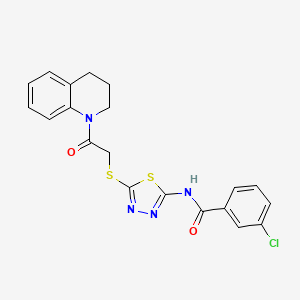

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)

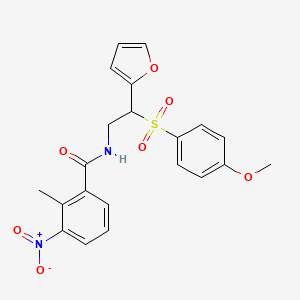

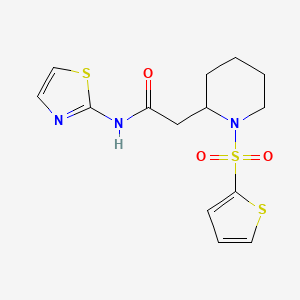

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)

![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)

![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)